(S)-(1-Methylazetidin-2-yl)methanol
Overview
Description
Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It acts, due to its polarity, as a solvent for many inorganic salts .
Synthesis Analysis
Methanol synthesis from CO2 via hydrogenation route has been studied . Three reactions, namely CO2 hydrogenation to methanol, reverse-water-gas-shift (RWGS) and methanol decomposition reaction, were considered .
Molecular Structure Analysis
Methanol consists of a methyl group linked with a hydroxyl group .
Chemical Reactions Analysis
Methanol synthesis reactions from CO2 and H2 were investigated . The effect of temperature, pressure and H2/CO2 mole ratio on CO2 conversion and methanol selectivity was examined .
Physical And Chemical Properties Analysis
Methanol is a colorless, fairly volatile liquid with a faintly sweet pungent odor, similar, but somewhat milder and sweeter than ethanol . The flammability of methanol (flash point 12.2 °C, ignition temperature 470 °C) can cause safety problems .
Scientific Research Applications
Catalytic Asymmetric Addition
- Application : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a derivative of (S)-(1-Methylazetidin-2-yl)methanol, has shown potential in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This is significant in the synthesis of chiral compounds.
- Details : The process involves asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes with enantioselectivities up to 99.0% ee, highlighting the compound’s potential as a chiral unit for asymmetric induction reactions (Wang et al., 2008).
Organocatalysis in Diels–Alder Reactions
- Application : Enantiomerically pure aziridin-2-yl methanols, structurally related to (S)-(1-Methylazetidin-2-yl)methanol, have been synthesized and utilized as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations, demonstrating moderate to good enantiomeric excesses.
- Details : These compounds have been particularly effective in coupling reactions involving N-methyl-pyrrole and N-methyl-indole with α,β-unsaturated aldehydes (Bonini et al., 2006).
Methanol as a Hydrogen Source and C1 Synthon
- Application : Methanol, a simple alcohol structurally related to (S)-(1-Methylazetidin-2-yl)methanol, finds applications in organic synthesis and energy technologies. Its utilization as both a C1 synthon and H2 source for selective N-methylation of amines has been explored.
- Details : This method employs RuCl3.xH2O as a catalyst and can transform various amines into N-methylated products. The process is also applicable to pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).
Synthesis of Carbonyl Compounds
- Application : (1-Methyl-1H-imidazol-2-yl) methanol derivatives, related to (S)-(1-Methylazetidin-2-yl)methanol, are synthesized and converted into carbonyl compounds. This showcases its role as a masked form of the carbonyl group and a synthon.
- Details : The process involves preparing these derivatives via treatment with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents (Ohta et al., 1987).
Natural Products and Traditional Medicine
- Application : The roots of Raphanus sativus L., containing natural products including Cis-(1-methylazetidin-2-yl) methanol, have been traditionally used as an anti-migraine drug in China.
- Details : This study isolated two new natural products from the roots of Raphanus sativus L., identifying potential candidates for anti-migraine drug studies (Wu et al., 2014).
Antimicrobial Activity Studies
- Application : Derivatives of (S)-(1-Methylazetidin-2-yl)methanol, such as oxazolidinone derivatives, have been synthesized and evaluated for antibacterial activity, although they showed no potent activity against tested strains.
- Details : This study involved the synthesis of seven (S)-5-(heterocycle methylene)-3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidin-2-ones and tested their antimicrobial efficacy (Zhou, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S)-1-methylazetidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-3-2-5(6)4-7/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRFPWJCWBQAJR-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1-Methylazetidin-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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